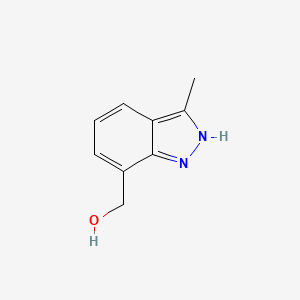![molecular formula C10H18N2O4 B8135385 tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate](/img/structure/B8135385.png)
tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C10H18N2O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Hydroxycarbamation of Cyclobutylamine: : This involves reacting cyclobutylamine with hydroxycarbamic acid under controlled conditions to form the desired compound.
Tert-Butylation: : The hydroxycarbamoyl group can be further modified by tert-butylation to enhance its stability and reactivity.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Specific catalysts are used to facilitate the reaction and improve yield.
Temperature and Pressure Control: : The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: : Various oxidized derivatives of the compound.
Reduced Derivatives: : Reduced forms of the compound with different functional groups.
Substituted Derivatives: : Compounds with new functional groups introduced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Studied for its potential biological activities and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various medical applications.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: : The compound may inhibit certain enzymes, leading to its biological effects.
Receptor Binding: : It may bind to specific receptors, triggering downstream signaling pathways.
Pathway Modulation: : The compound can modulate various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: can be compared with other similar compounds, such as:
Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
N-Boc-hydroxylamine
Tert-butyl N-(3-hydroxy-1-methyl-cyclobutyl)carbamate
This compound .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(hydroxycarbamoyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-4-6(5-7)8(13)12-15/h6-7,15H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZBOLMGOABJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate](/img/structure/B8135311.png)



![1-Methylbicyclo[4.1.0]heptan-3-one](/img/structure/B8135348.png)
![(S)-tert-Butyl 2-(6-chloro-8-methoxy-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B8135354.png)



![3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B8135371.png)



![6-amino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8135413.png)
